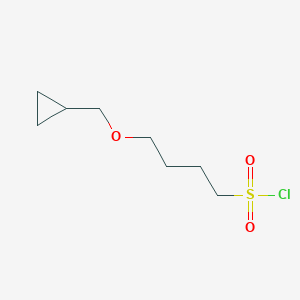

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride

Description

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride is an aliphatic sulfonic acid derivative characterized by a butane backbone substituted with a cyclopropylmethoxy group at the 4-position and a sulfonyl chloride group at the 1-position. Sulfonyl chlorides are highly reactive intermediates in organic synthesis, widely used in nucleophilic substitutions, cross-couplings, and as precursors to sulfonamides or sulfonate esters .

Properties

Molecular Formula |

C8H15ClO3S |

|---|---|

Molecular Weight |

226.72 g/mol |

IUPAC Name |

4-(cyclopropylmethoxy)butane-1-sulfonyl chloride |

InChI |

InChI=1S/C8H15ClO3S/c9-13(10,11)6-2-1-5-12-7-8-3-4-8/h8H,1-7H2 |

InChI Key |

QIXWCDIALFLYRD-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1COCCCCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves several steps. One common method includes the reaction of 4-(cyclopropylmethoxy)butanol with thionyl chloride (SOCl2) under controlled conditions. The reaction typically takes place in an inert solvent such as dichloromethane (CH2Cl2) at low temperatures to prevent side reactions . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .

Chemical Reactions Analysis

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Hydrolysis: In the presence of water or aqueous bases, it can hydrolyze to form 4-(cyclopropylmethoxy)butane-1-sulfonic acid.

Common reagents used in these reactions include thionyl chloride, sodium hydroxide (NaOH), and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride has a wide range of applications in scientific research, including:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

Biology: The compound can be used in the modification of biomolecules and in the study of enzyme mechanisms.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Reactivity Comparisons

Aromatic Sulfonyl/Chloride Derivatives

- 1-(Chloromethyl)-4-(cyclopropylmethoxy)benzene (S7) : This compound () features an aromatic chloromethyl group and cyclopropylmethoxy substituent. Its synthesis involves SOCl₂-mediated chlorination of a benzyl alcohol precursor (S6), achieving 99% yield. Unlike 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride, S7 lacks a sulfonyl group, limiting its utility in sulfonylation reactions. However, both compounds share cyclopropylmethoxy groups, which likely confer similar steric constraints in reactions .

- 4-Methylsulfonylbenzyl Bromide (): An aromatic sulfonyl derivative with a bromomethyl substituent. The sulfonyl group enhances electrophilicity, akin to sulfonyl chlorides, but the bromide substituent offers distinct reactivity (e.g., alkylation). The aliphatic butane chain in the target compound may improve solubility in nonpolar solvents compared to aromatic analogs .

Aliphatic Sulfonyl Derivatives

- Diethyl 4-(cyclopropylmethoxy)benzylphosphonate (23) : Synthesized via Arbuzov reaction (), this phosphonate derivative shares the cyclopropylmethoxy motif but replaces the sulfonyl chloride with a phosphonate ester. Phosphonates are less electrophilic than sulfonyl chlorides, favoring different reaction pathways (e.g., Horner-Wadsworth-Emmons olefinations) .

Structural and Physicochemical Properties

Key Data Table

Stability and Electronic Effects

- Cyclopropyl Group : The cyclopropylmethoxy substituent introduces ring strain and electron-donating effects via the ether oxygen. This may stabilize intermediates in reactions compared to linear alkyl ethers (e.g., methoxy groups) .

- Sulfonyl Chloride Reactivity : The -SO₂Cl group’s electrophilicity is influenced by adjacent substituents. Aliphatic sulfonyl chlorides (e.g., methanesulfonyl chloride) are generally more reactive than aromatic analogs due to reduced resonance stabilization .

Biological Activity

4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to consolidate the existing research on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropylmethoxy group attached to a butane chain with a sulfonyl chloride functional group. This structure is significant as it may influence the compound's reactivity and interaction with biological targets.

Biological Activity Overview

The biological activities of sulfonyl chlorides, including 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride, are often associated with their ability to act as electrophiles, which can interact with nucleophilic sites in proteins and other biomolecules. This property can lead to various pharmacological effects.

- Enzyme Inhibition : Sulfonyl chlorides can inhibit enzymes by covalently modifying active sites, leading to altered enzyme activity. This can be particularly relevant in targeting kinases and proteases.

- Antimicrobial Activity : Some sulfonyl chlorides exhibit antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.

- Cytotoxic Effects : Research has shown that certain derivatives can induce apoptosis in cancer cells, suggesting potential applications in oncology.

Antimicrobial Activity

A study explored the synthesis of various sulfonyl chlorides, including derivatives similar to 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride. The results indicated promising antimicrobial activity against several bacterial strains, with minimum inhibitory concentrations (MICs) demonstrating effectiveness comparable to established antibiotics .

Enzyme Inhibition Studies

Research focused on the inhibitory effects of sulfonyl chlorides on specific kinases involved in cancer progression. The findings revealed that 4-(Cyclopropylmethoxy)butane-1-sulfonyl chloride effectively inhibited the activity of certain kinases, leading to reduced proliferation of cancer cell lines .

Cytotoxicity Tests

In vitro studies conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells) showed that the compound induced significant cytotoxicity. The mechanism was linked to the induction of apoptosis as confirmed by flow cytometry analyses .

Data Summary

| Activity | Details |

|---|---|

| Antimicrobial | Effective against multiple bacterial strains; MIC values comparable to standard antibiotics. |

| Enzyme Inhibition | Inhibits specific kinases linked to cancer progression; reduces cell proliferation. |

| Cytotoxicity | Induces apoptosis in MCF-7 cells; confirmed through flow cytometry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.